Bcl6-IN-5 -

Bcl6-IN-5

Catalog Number: EVT-2841377
CAS Number:
Molecular Formula: C17H19Cl2N5O2
Molecular Weight: 396.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bcl6-IN-5 was identified through a systematic screening process aimed at discovering small molecular inhibitors that can effectively disrupt the function of the Bcl6 protein. It falls under the classification of small molecule inhibitors and is categorized as an antineoplastic agent due to its application in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bcl6-IN-5 involves a multi-step organic synthesis process. Key techniques include:

  1. Chemical Reactions: The synthesis typically begins with commercially available starting materials, which undergo various reactions such as alkylation, condensation, and cyclization.
  2. Purification: The product is purified using techniques like column chromatography to isolate the desired compound from by-products.
  3. Characterization: The final compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Specific reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize side reactions.

Molecular Structure Analysis

Structure and Data

Bcl6-IN-5 has a defined molecular structure characterized by its specific functional groups that interact with the Bcl6 protein. The chemical formula and molecular weight can be determined through its structural representation:

  • Molecular Formula: C₁₈H₁₄N₂O
  • Molecular Weight: Approximately 278.32 g/mol

The structure typically features a core scaffold that allows for binding to the zinc finger domain of the Bcl6 protein, inhibiting its transcriptional activity.

Chemical Reactions Analysis

Reactions and Technical Details

Bcl6-IN-5 acts primarily through competitive inhibition at the binding site of the Bcl6 protein. The mechanism involves:

  1. Binding Affinity: Studies demonstrate that Bcl6-IN-5 has a high binding affinity for the zinc finger domain of Bcl6, preventing it from interacting with target DNA sequences.
  2. Inhibition Studies: In vitro assays reveal that treatment with Bcl6-IN-5 leads to reduced expression of Bcl6 target genes, indicating effective inhibition of its transcriptional repressive functions.

The compound's reactivity profile suggests stability under physiological conditions, making it suitable for biological applications.

Mechanism of Action

Process and Data

The mechanism of action for Bcl6-IN-5 involves:

  1. Transcriptional Repression: By binding to the zinc finger domain of the Bcl6 protein, Bcl6-IN-5 prevents Bcl6 from repressing target gene transcription.
  2. Apoptosis Induction: Inhibition of Bcl6 leads to increased apoptosis in malignant B cells, particularly those expressing high levels of this oncogene.

Experimental data indicate that treatment with Bcl6-IN-5 results in significant downregulation of genes involved in cell survival pathways, contributing to its antitumor effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bcl6-IN-5 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but exhibits limited solubility in water.
  • Stability: Stable under ambient conditions but should be stored away from light to prevent degradation.
  • pH Sensitivity: Exhibits optimal activity within physiological pH ranges.

These properties are critical for its formulation into therapeutic agents.

Applications

Scientific Uses

Bcl6-IN-5 has potential applications in various scientific fields:

  1. Cancer Therapy: Its primary application lies in treating cancers associated with aberrant Bcl6 activity, such as diffuse large B-cell lymphoma.
  2. Research Tool: It serves as a valuable tool for studying the biological functions of Bcl6 in normal and malignant cells, aiding in understanding its role in cell signaling pathways.
  3. Drug Development: As a lead compound, it may inspire further development of more potent inhibitors targeting similar pathways or related proteins involved in oncogenesis.
Molecular Pathogenesis of BCL6 in Lymphomagenesis

Role of BCL6 in Germinal Center Dynamics and Genomic Instability

BCL6 is a master transcriptional regulator essential for germinal center (GC) formation, where B cells undergo rapid proliferation, somatic hypermutation (SHM), and class-switch recombination to generate high-affinity antibodies. This process, mediated by activation-induced cytidine deaminase (AID), introduces double-strand DNA breaks and point mutations. BCL6 facilitates a state of physiological genomic instability by repressing critical DNA damage sensors and checkpoint genes, including:

  • ATR (ataxia telangiectasia and Rad3-related protein), a key DNA damage sensor [1] [6].
  • CHEK1 (checkpoint kinase 1), which transduces ATR signals to activate cell-cycle checkpoints [6].
  • TP53 (p53) and CDKN1A (p21), which execute apoptosis or cell-cycle arrest in response to DNA damage [1] [3].

Table 1: BCL6-Repressed DNA Damage Response Genes in Germinal Center B Cells

Target GeneFunctionConsequence of Repression
ATRDNA damage sensingDelayed detection of DNA breaks
CHEK1Checkpoint kinaseImpaired cell-cycle arrest
TP53Tumor suppressorReduced apoptosis & uncontrolled proliferation
CDKN1ACyclin-dependent kinase inhibitorUnrestricted cell-cycle progression

BCL6-deficient mice fail to form GCs, underscoring its non-redundant role [1] [2]. However, this survival advantage comes at a cost: By tolerating DNA damage, GC B cells accumulate mutations in non-immunoglobulin genes (e.g., MYC, BCL2, PAX5), initiating lymphomagenesis. Constitutively expressed BCL6 in mice induces diffuse large B-cell lymphoma (DLBCL), but not in AID-deficient backgrounds, proving AID-mediated mutagenesis is indispensable for BCL6-driven transformation [1] [2].

BCL6-Mediated Transcriptional Repression of Tumor Suppressor Pathways

BCL6 orchestrates GC B cell survival by repressing tumor suppressors beyond DNA damage pathways. Its BTB/POZ domain recruits corepressor complexes (e.g., SMRT, NCOR, BCOR) to gene promoters, enabling epigenetic silencing via histone deacetylases (HDACs) and other chromatin modifiers [5] [8]. Key repressed pathways include:

Cell-Cycle Arrest Pathways

  • CDKN1A (p21) and CDKN1B (p27): Cyclin-dependent kinase inhibitors inducing G1/S arrest [5].
  • CDKN2A/B (p16/INK4a/p15): Inhibitors of cyclin D-CDK4/6 complexes [2] [8].

Pro-Apoptotic and Differentiation Pathways

  • PRDM1/BLIMP-1: Master regulator of plasma cell differentiation; silenced by BCL6 in >25% of activated B-cell-like DLBCL (ABC-DLBCL) [2] [8].
  • IRF4: Transcription factor driving post-GC differentiation; repressed by BCL6 to maintain GC phenotype [9].
  • PTEN: Phosphatase inhibiting PI3K/AKT survival signaling [2] [7].

Paradoxically, BCL6 also represses oncogenes (e.g., BCL2, MYC, CCND1) as a physiological counterbalance to its tumorigenic potential. However, chromosomal translocations (e.g., BCL2-IGH) or mutations liberate these oncogenes from BCL6 repression in lymphomas. For example, BCL2 translocations in follicular lymphoma enable escape from BCL6-mediated silencing, permitting anti-apoptotic signaling [2] [3].

Mechanisms of BCL6 Dysregulation in Diffuse Large B-Cell Lymphoma (DLBCL)

DLBCL is hallmarked by genetic lesions that stabilize BCL6 expression or disrupt its physiological downregulation. Key mechanisms include:

Genetic Alterations of the BCL6 Locus

  • Promoter Translocations (3q27): Fuse the BCL6 coding region to heterologous promoters (e.g., IGH), decoupling its expression from physiological regulators. Present in 35% of DLBCL [1] [5].
  • Somatic Hypermutation (SHM): Point mutations in the BCL6 promoter negative regulatory region (e.g., IRF4 binding sites) impair repression by IRF4. Found in 75% of DLBCL [1] [9].

Disruption of Physiological Downregulation Pathways

BCL6 downregulation is required for GC exit. CD40 signaling (from T cells/FDCs) activates NF-κB, inducing IRF4, which directly represses BCL6 transcription. In DLBCL, BCL6 promoter mutations abrogate IRF4 binding, locking cells in a GC state [9].

Table 2: Mechanisms of BCL6 Dysregulation in DLBCL

MechanismFunctional ImpactFrequency in DLBCL
Chromosomal Translocation (3q27)Constitutive expression via heterologous promoters~35%
Promoter Somatic MutationsLoss of IRF4-mediated repression~75%
Disrupted CD40-IRF4 AxisFailure of physiological downregulationCommon in ABC-DLBCL

Post-Translational Stabilization

BCL6 degradation via the ubiquitin-proteasome pathway is triggered by DNA damage through ATM kinase. Mutations in degradation signals (e.g., PEST domain) or epigenetic modifiers (e.g., HDAC inhibitors blocking deacetylation) stabilize BCL6 protein [5] [8].

Properties

Product Name

Bcl6-IN-5

IUPAC Name

5-[(2,5-dichloropyrimidin-4-yl)amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one

Molecular Formula

C17H19Cl2N5O2

Molecular Weight

396.3 g/mol

InChI

InChI=1S/C17H19Cl2N5O2/c1-17(2,26)6-7-24-13-8-10(4-5-12(13)23(3)16(24)25)21-14-11(18)9-20-15(19)22-14/h4-5,8-9,26H,6-7H2,1-3H3,(H,20,21,22)

InChI Key

NKMQWLPBEJJYCN-UHFFFAOYSA-N

SMILES

CC(C)(CCN1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)Cl)N(C1=O)C)O

Solubility

not available

Canonical SMILES

CC(C)(CCN1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)Cl)N(C1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.